molecular formula C22H18N2OS2 B10975581 N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide

Cat. No.: B10975581
M. Wt: 390.5 g/mol
InChI Key: QNMAXQWVFIAICH-UHFFFAOYSA-N
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Description

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide can be achieved through several synthetic pathways. One common method involves the reaction of 6-methyl-1,3-benzothiazol-2-amine with phenylsulfanylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as microwave-assisted synthesis or one-pot multicomponent reactions. These methods can significantly reduce reaction times and improve yields, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., NaCl, KBr), alkoxides (e.g., NaOCH3)

Major Products Formed

Scientific Research Applications

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The benzothiazole core is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular pathways can lead to anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methyl-1,3-benzothiazol-2-yl)-2-(phenylsulfonyl)acetamide
  • N-(6-methyl-1,3-benzothiazol-2-yl)-2-(naphthalene-2-sulfonyl)acetamide
  • N-(6-methyl-1,3-benzothiazol-2-yl)-Nα-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]phenylalaninamide

Uniqueness

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylsulfanyl group differentiates it from other benzothiazole derivatives, potentially leading to unique interactions with molecular targets and distinct biological activities .

Properties

Molecular Formula

C22H18N2OS2

Molecular Weight

390.5 g/mol

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenyl-2-phenylsulfanylacetamide

InChI

InChI=1S/C22H18N2OS2/c1-15-12-13-18-19(14-15)27-22(23-18)24-21(25)20(16-8-4-2-5-9-16)26-17-10-6-3-7-11-17/h2-14,20H,1H3,(H,23,24,25)

InChI Key

QNMAXQWVFIAICH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4

Origin of Product

United States

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